molecular formula C5H4BClFNO2 B578514 (5-Chloro-6-fluoropyridin-3-YL)boronic acid CAS No. 1366482-32-7

(5-Chloro-6-fluoropyridin-3-YL)boronic acid

Cat. No.: B578514
CAS No.: 1366482-32-7
M. Wt: 175.35
InChI Key: YYFMQBOVWLWZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-6-fluoropyridin-3-YL)boronic acid is a boronic acid derivative with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 g/mol . This compound is characterized by the presence of both chlorine and fluorine substituents on a pyridine ring, which is further functionalized with a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by (5-Chloro-6-fluoropyridin-3-YL)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

Pharmacokinetics

and is stable under recommended storage conditions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of new carbon-carbon bonds, leading to the synthesis of diverse pyridine libraries. This can result in the creation of a variety of biologically active molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is stable under recommended storage conditions . . Therefore, it should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly to prevent environmental contamination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-fluoropyridin-3-YL)boronic acid typically involves the halogenation of pyridine derivatives followed by borylation. One common method is the direct borylation of 5-chloro-6-fluoropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-fluoropyridin-3-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-fluoropyridin-3-YL)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. This dual substitution pattern can provide distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

(5-chloro-6-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFMQBOVWLWZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745353
Record name (5-Chloro-6-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366482-32-7
Record name (5-Chloro-6-fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.